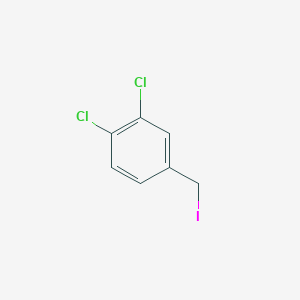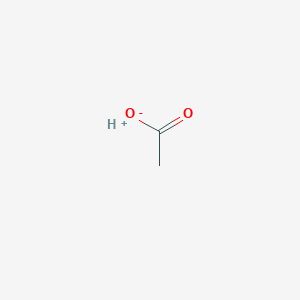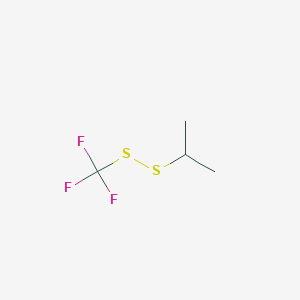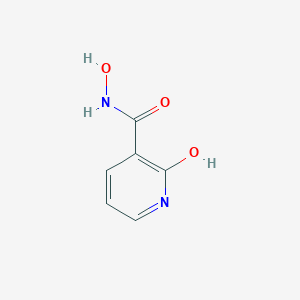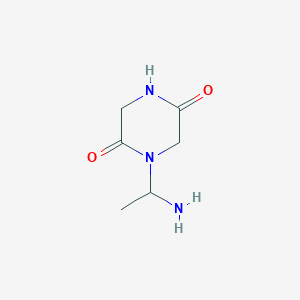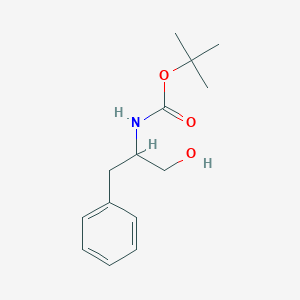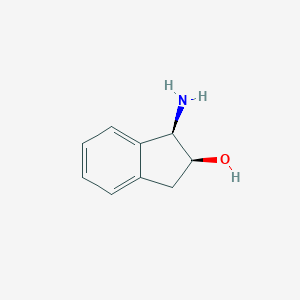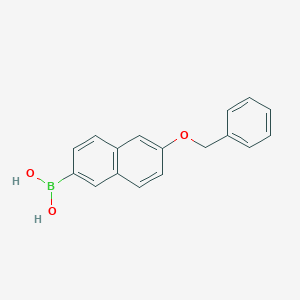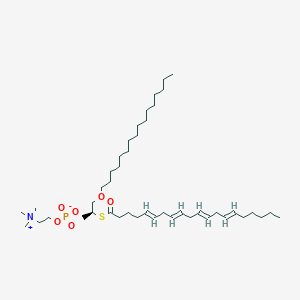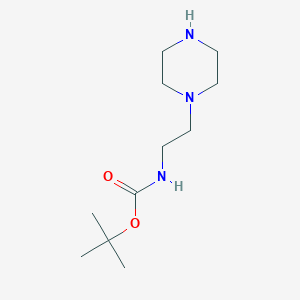
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate, also known as Methyl-CCMA, is a synthetic compound that is used in scientific research. It is a derivative of the anabolic steroid Nandrolone, and it has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is not fully understood. However, it is believed that 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate works by binding to androgen receptors in the body. This results in an increase in protein synthesis, which leads to an increase in muscle mass and strength. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has several biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in lab experiments is that it has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic compound, which means that it can be easily synthesized in a lab. However, one limitation of using 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in lab experiments is that more research is needed to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for the research of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate. One direction is to further investigate its potential applications in the fields of cancer treatment and muscle wasting diseases. Additionally, more research is needed to fully understand the mechanism of action of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate. Finally, more research is needed to determine the safety and efficacy of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in humans.
Conclusion:
In conclusion, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic compound that has potential applications in the fields of cancer treatment and muscle wasting diseases. It works by binding to androgen receptors in the body, which results in an increase in muscle mass and strength, as well as the inhibition of prostate cancer cell growth. While more research is needed to fully understand the biochemical and physiological effects of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate, it has the potential to be a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate involves several steps. The first step is the synthesis of 3-hydroxy-5-androsten-17-one from dehydroepiandrosterone (DHEA). This is followed by the conversion of 3-hydroxy-5-androsten-17-one to 3-hydroxy-17-aza-D-homoandrostan-17-one. The final step involves the reaction of 3-hydroxy-17-aza-D-homoandrostan-17-one with N,N-bis(2-chloroethyl)aminophenylacetate to form 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate.
Applications De Recherche Scientifique
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases. In cancer treatment, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells. In muscle wasting diseases, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to increase muscle mass and strength.
Propriétés
Numéro CAS |
146678-52-6 |
|---|---|
Nom du produit |
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate |
Formule moléculaire |
C32H46Cl2N2O3 |
Poids moléculaire |
577.6 g/mol |
Nom IUPAC |
[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-1,10a,12a-trimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C32H46Cl2N2O3/c1-31-14-12-25(39-30(38)20-22-4-7-24(8-5-22)36(18-16-33)19-17-34)21-23(31)6-9-26-27(31)13-15-32(2)28(26)10-11-29(37)35(32)3/h4-5,7-8,23,25-28H,6,9-21H2,1-3H3/t23-,25-,26+,27-,28-,31-,32-/m0/s1 |
Clé InChI |
XPEARHKOPATKGH-YGZCPXDISA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
Autres numéros CAS |
146678-52-6 |
Synonymes |
3-HMAABA 3-hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate 3beta-hydroxy-N-methyl-17a-aza-D-homo-5alpha-androstan-17-one-p-N,N-bis(2-chloroethyl)aminophenylacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



